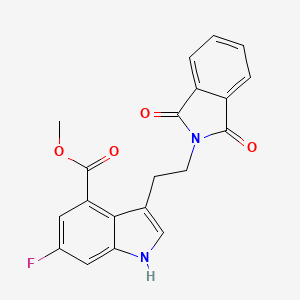

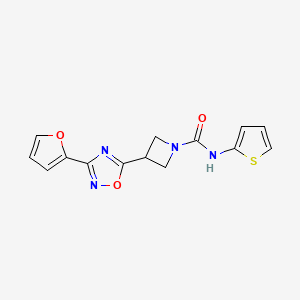

3-(2-(1,3-二氧代异吲哚-2-基)乙基)-6-氟-1H-吲哚-4-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate (MFI) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the indole-4-carboxylate family, which is a group of compounds that share similar chemical properties. MFI has been studied for its potential to act as an inhibitor of certain enzymes and as an activator of certain receptors. It has also been investigated for its ability to bind to certain proteins and nucleic acids. In addition, MFI has been used in laboratory experiments to study the biochemical and physiological effects of certain compounds.

科学研究应用

- 3-(2-(1,3-二氧代异吲哚-2-基)乙基)-6-氟-1H-吲哚-4-羧酸甲酯作为药物开发的潜在支架引起了关注。 研究人员正在探索其衍生物的药理活性,包括抗肿瘤、抗炎和抗菌作用 .

- 该化合物中的氟取代吲哚核心可以用于开发除草剂和杀虫剂。 研究人员正在研究其对植物生长和害虫控制的影响 .

医药合成

除草剂和杀虫剂

总之,3-(2-(1,3-二氧代异吲哚-2-基)乙基)-6-氟-1H-吲哚-4-羧酸甲酯在药物开发到材料科学等多个领域都具有广阔前景。其独特的结构和反应性使其成为持续研究的激动人心的主题。 如果您需要更多详细信息或有任何其他问题,请随时提出 .

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that inhibit the progression of these conditions.

Biochemical Pathways

Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways could potentially lead to the therapeutic benefits observed.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action results in a variety of cellular responses that contribute to its therapeutic effects.

实验室实验的优点和局限性

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate has several advantages for laboratory experiments. It is easy to synthesize, and the reaction yields high yields. In addition, it is stable in aqueous solutions and is not easily degraded. However, Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate is not water soluble, which can limit its use in some experiments.

未来方向

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate has been studied for its potential to act as an inhibitor of certain enzymes and as an activator of certain receptors. In the future, researchers should continue to explore the potential of Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate to act as an inhibitor of other enzymes and as an activator of other receptors. Additionally, further research should be done to explore the potential of Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate to bind to other proteins and nucleic acids. Finally, further research should be done to explore the potential of Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate to be used in drug delivery systems.

合成方法

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate can be synthesized from a variety of starting materials. The most common method involves the reaction of 1,3-dioxoisoindolin-2-yl)ethyl chloride with 6-fluoro-1H-indole-4-carboxylic acid in the presence of a base catalyst. This reaction produces the desired product, Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate, in a high yield. Other methods of synthesis have also been reported, such as the reaction of 1,3-dioxoisoindolin-2-yl)ethyl bromide with 6-fluoro-1H-indole-4-carboxylic acid or the reaction of 1,3-dioxoisoindolin-2-yl)ethyl chloride with 6-fluoro-1H-indole-4-carboxylic anhydride.

属性

IUPAC Name |

methyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-6-fluoro-1H-indole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O4/c1-27-20(26)15-8-12(21)9-16-17(15)11(10-22-16)6-7-23-18(24)13-4-2-3-5-14(13)19(23)25/h2-5,8-10,22H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFASSIQWTSNOTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)F)NC=C2CCN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2391230.png)

![methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate](/img/structure/B2391231.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2391234.png)

![(1H-benzo[d]imidazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2391242.png)

![2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine hydrochloride](/img/structure/B2391245.png)

![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one](/img/structure/B2391247.png)

![8-(2-aminophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391252.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2391253.png)